![molecular formula C18H22N2O3S2 B4833483 N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as BEMPEG, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. BEMPEG is a bispecific T-cell engager (BiTE) that works by engaging T-cells and directing them towards cancer cells, thereby activating the immune system to destroy cancer cells.
Wirkmechanismus
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by engaging T-cells and directing them towards cancer cells. The drug has two binding sites, one for T-cells and one for cancer cells. When N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide binds to both T-cells and cancer cells, it forms a bridge between the two cells, allowing the T-cells to recognize and destroy the cancer cells. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to be effective against a variety of cancer types, including melanoma, lung cancer, and breast cancer.
Biochemical and Physiological Effects:
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to activate the immune system to destroy cancer cells, leading to tumor regression and prolonged survival in preclinical and clinical trials. The drug has also been shown to enhance the production of cytokines, such as interferon-gamma, which play a critical role in the immune response to cancer. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a half-life of approximately 4 days and is primarily eliminated through renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its specificity for cancer cells, which reduces the risk of off-target effects and toxicity. The drug has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy. However, one of the limitations of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its high cost and complexity of synthesis, which may limit its widespread use in clinical practice.
Zukünftige Richtungen
There are several potential future directions for N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research. One direction is to investigate the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in combination with other cancer treatments, such as radiation therapy and targeted therapy. Another direction is to explore the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in other cancer types, such as pancreatic cancer and ovarian cancer. Additionally, research could focus on developing more efficient and cost-effective methods of synthesizing N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide to increase its accessibility for clinical use.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. The drug has shown promising results in activating the immune system to destroy cancer cells, particularly in patients with solid tumors. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)20(17-10-6-3-7-11-17)14-18(21)19-12-13-24-15-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFINCEHJRHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.